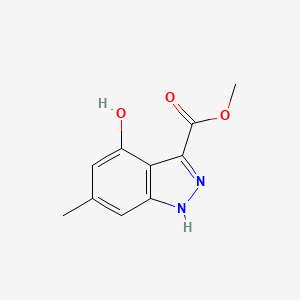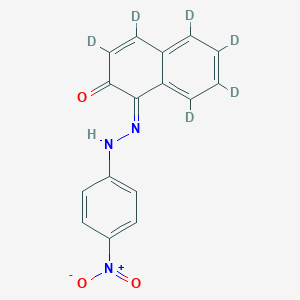![molecular formula C9H5F3N2O2 B1451210 5-(三氟甲基)-1H-吡咯并[2,3-b]吡啶-3-羧酸 CAS No. 1171920-15-2](/img/structure/B1451210.png)
5-(三氟甲基)-1H-吡咯并[2,3-b]吡啶-3-羧酸
描述
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H5F3N2O2 and its molecular weight is 230.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农药应用
三氟甲基吡啶 (TFMP) 衍生物,包括 “5-(三氟甲基)-1H-吡咯并[2,3-b]吡啶-3-羧酸”,在农药行业中被广泛使用 . 它们主要用于保护农作物免受病虫害 . 氟吡甲禾灵是第一个被引入农药市场的 TFMP 衍生物,此后,超过 20 种新的含 TFMP 农药获得了 ISO 通用名称 .
医药应用
几种 TFMP 衍生物在制药行业中使用 . 五种含有 TFMP 部分的医药产品已获得市场批准,许多候选药物目前正在进行临床试验 .
兽医应用
在兽医行业,两种含有 TFMP 部分的产品已获得市场批准 . 这些产品用于治疗动物的各种疾病 .
活性成分的合成
“5-(三氟甲基)-1H-吡咯并[2,3-b]吡啶-3-羧酸” 用作农药和医药产品活性成分合成中的关键结构单元 .
抗真菌活性
从 “5-(三氟甲基)-1H-吡咯并[2,3-b]吡啶-3-羧酸” 衍生的化合物已显示出对几种真菌的抗真菌活性,包括炭疽菌、拟盘多毛孢属、灰葡萄孢属、炭疽菌、米曲霉和核盘菌 .
抗病毒剂
正在探索从 “5-(三氟甲基)-1H-吡咯并[2,3-b]吡啶-3-羧酸” 合成的新的靛红衍生物作为广谱抗病毒剂 .
β-分泌酶 (BACE) 抑制剂的合成
“5-(三氟甲基)吡啶-2-羧酸” 用作合成 β-分泌酶 (BACE) 抑制剂的中间体 . BACE 抑制剂是一类药物,正在研究其在治疗阿尔茨海默病中的潜在用途 .
未来应用
鉴于氟原子的独特理化性质和吡啶部分的独特特性,预计未来将发现许多 TFMP 的新应用,包括 “5-(三氟甲基)-1H-吡咯并[2,3-b]吡啶-3-羧酸” .
作用机制
Target of Action
Trifluoromethylpyridine derivatives are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are thought to contribute to their biological activities , which may influence their pharmacokinetic properties.
Result of Action
Trifluoromethylpyridine derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are thought to contribute to their biological activities , which may be influenced by environmental factors.
生化分析
Biochemical Properties
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of β-secretase (BACE) inhibitors . These inhibitors are crucial in the study of Alzheimer’s disease as they prevent the formation of amyloid plaques. The compound interacts with various enzymes and proteins, including β-secretase, by inhibiting its activity. This inhibition is achieved through binding interactions at the active site of the enzyme, thereby preventing substrate access and subsequent amyloid plaque formation.
Cellular Effects
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid influences several cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in neurodegenerative diseases. The compound modulates gene expression by inhibiting β-secretase, leading to reduced amyloid plaque formation and potentially mitigating the progression of Alzheimer’s disease . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in amyloid precursor protein processing.
Molecular Mechanism
The molecular mechanism of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with β-secretase. The compound binds to the active site of the enzyme, forming a stable complex that inhibits its catalytic activity . This binding prevents the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-β peptides. The inhibition of β-secretase is a key therapeutic target in the treatment of Alzheimer’s disease, making this compound a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that the compound maintains its inhibitory effects on β-secretase, suggesting its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits β-secretase activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is involved in metabolic pathways related to amyloid precursor protein processing. The compound interacts with enzymes such as β-secretase, altering the metabolic flux and reducing the production of amyloid-β peptides . Additionally, it may affect other metabolic pathways by modulating the activity of enzymes involved in cellular signaling and gene expression.
Transport and Distribution
Within cells and tissues, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is primarily within the cytoplasm and endoplasmic reticulum . The compound’s activity is influenced by its localization, as it needs to be in proximity to β-secretase to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its therapeutic potential.
属性
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-5-6(8(15)16)3-14-7(5)13-2-4/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRSBBCTBCSZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674068 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-15-2 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1451129.png)
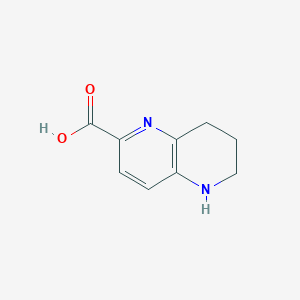
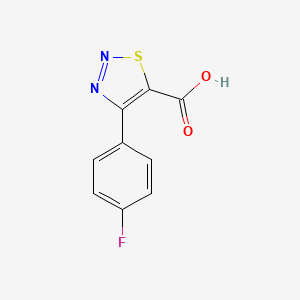
![N-Ethyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B1451133.png)
![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline](/img/structure/B1451135.png)
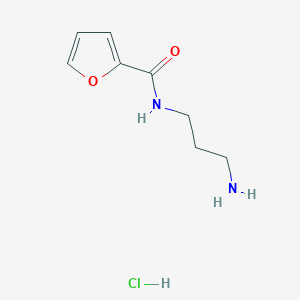
![2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1451139.png)
![7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1451140.png)
![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1451141.png)
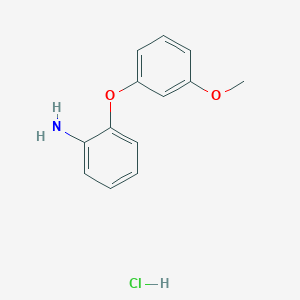

![(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1451145.png)
